[(2,5-difluorophenyl)carbamoyl]methyl 4-methylbenzoate
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Overview
Description
[(2,5-difluorophenyl)carbamoyl]methyl 4-methylbenzoate is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound features a difluorophenyl group attached to an amino group, which is further connected to an oxoethyl group and a methylbenzoate moiety. The presence of fluorine atoms in the phenyl ring often imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-difluorophenyl)carbamoyl]methyl 4-methylbenzoate typically involves a multi-step process. One common method includes the reaction of 2,5-difluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with 4-methylbenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2,5-difluorophenyl)carbamoyl]methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[(2,5-difluorophenyl)carbamoyl]methyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2,5-difluorophenyl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the amino and oxoethyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,4-Difluorophenyl)amino)-2-oxoethyl 4-methylbenzoate
- 2-((2,6-Difluorophenyl)amino)-2-oxoethyl 4-methylbenzoate
- 2-((3,5-Difluorophenyl)amino)-2-oxoethyl 4-methylbenzoate
Uniqueness
The unique positioning of the fluorine atoms in [(2,5-difluorophenyl)carbamoyl]methyl 4-methylbenzoate imparts distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
[(2,5-difluorophenyl)carbamoyl]methyl 4-methylbenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a carbamoyl group attached to a difluorophenyl moiety and a methylbenzoate structure. The presence of fluorine atoms is significant as they can enhance the compound's stability and influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. This interaction may modulate various signaling pathways, leading to therapeutic effects. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes like inflammation or cell proliferation.
- Receptor Modulation : Interaction with specific receptors can alter cellular responses, influencing conditions such as pain or infection.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential use in treating infections.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting applications in inflammatory diseases.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduction of inflammatory cytokines | |
Enzyme inhibition | Potential inhibition of key metabolic enzymes |
Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy :
A study evaluated the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial viability at concentrations above 50 μM, highlighting its potential as a novel antibiotic candidate . -
Anti-inflammatory Research :
In vitro experiments demonstrated that this compound reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 by macrophages stimulated with lipopolysaccharides (LPS) . This suggests its utility in managing conditions characterized by excessive inflammation. -
Mechanistic Insights :
Further mechanistic studies revealed that the compound may act through inhibition of the NF-κB pathway, which is crucial for regulating immune response and inflammation . This pathway's modulation could provide therapeutic benefits in diseases driven by chronic inflammation.
Properties
IUPAC Name |
[2-(2,5-difluoroanilino)-2-oxoethyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3/c1-10-2-4-11(5-3-10)16(21)22-9-15(20)19-14-8-12(17)6-7-13(14)18/h2-8H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITGWJOWBGACLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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